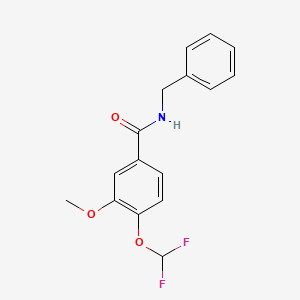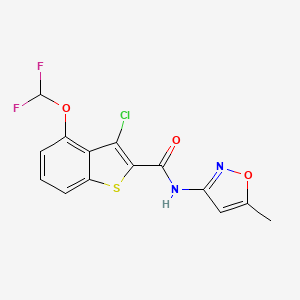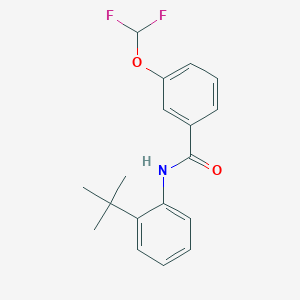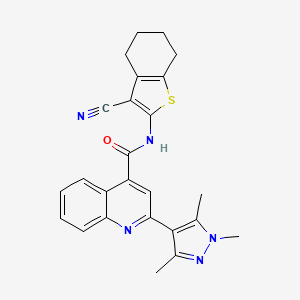![molecular formula C15H12F2O2S B10946832 (2Z)-1-[4-(difluoromethoxy)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10946832.png)
(2Z)-1-[4-(difluoromethoxy)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of more efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research in this area could involve studying its interactions with biological targets and evaluating its efficacy in vitro and in vivo.
Medicine
Potential medical applications include the development of new therapeutic agents based on its biological activities. The compound could serve as a lead compound for drug discovery and development.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties could make it suitable for specific applications requiring particular chemical functionalities.
Mécanisme D'action
The mechanism of action of (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE would depend on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE: The E-isomer of the compound, which may have different chemical and biological properties.
Chalcone: The parent compound of the chalcone class, which lacks the difluoromethoxy and thiophene substituents.
Flavonoids: A class of compounds structurally related to chalcones, known for their diverse biological activities.
Uniqueness
The presence of the difluoromethoxy group and the methyl-substituted thiophene ring distinguishes (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE from other similar compounds. These substituents may confer unique chemical properties and biological activities, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C15H12F2O2S |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(Z)-1-[4-(difluoromethoxy)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12F2O2S/c1-10-8-9-20-14(10)7-6-13(18)11-2-4-12(5-3-11)19-15(16)17/h2-9,15H,1H3/b7-6- |
Clé InChI |
OIWMDULVNMJNGK-SREVYHEPSA-N |
SMILES isomérique |
CC1=C(SC=C1)/C=C\C(=O)C2=CC=C(C=C2)OC(F)F |
SMILES canonique |
CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10946749.png)


![5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946764.png)
![[2-(difluoromethoxy)phenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10946767.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B10946771.png)
![3-(difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide](/img/structure/B10946779.png)
![4-chloro-1-ethyl-N'-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B10946781.png)
![(2E)-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylprop-2-enamide](/img/structure/B10946786.png)
![2-[(2,4-difluorophenoxy)methyl]-N-methylbenzamide](/img/structure/B10946792.png)

![5-(5-chlorothiophen-2-yl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946807.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B10946811.png)

